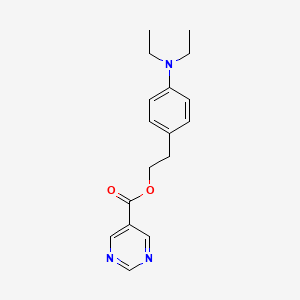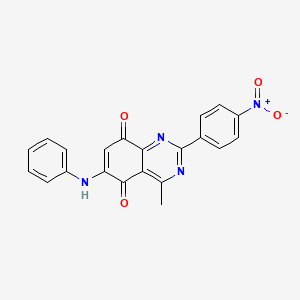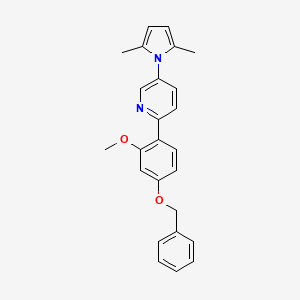
2-(4-(Benzyloxy)-2-methoxyphenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Benzyloxy)-2-methoxyphenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine is a complex organic compound that features a combination of aromatic and heterocyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)-2-methoxyphenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine typically involves multi-step organic reactions. The process may start with the preparation of the benzyloxy and methoxy-substituted phenyl ring, followed by the introduction of the pyridine and pyrrole moieties. Common reagents used in these reactions include halogenated intermediates, organometallic reagents, and various catalysts to facilitate coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(Benzyloxy)-2-methoxyphenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogenated compounds and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties for therapeutic use.
Industry: Use in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-(Benzyloxy)-2-methoxyphenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate biological pathways, leading to various physiological effects. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Methoxyphenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
- 2-(4-Benzyloxyphenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
Uniqueness
The unique combination of benzyloxy, methoxy, and pyrrole groups in 2-(4-(Benzyloxy)-2-methoxyphenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine distinguishes it from similar compounds. This structural uniqueness may confer specific chemical reactivity and biological activity, making it a valuable compound for research and application.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Propiedades
Fórmula molecular |
C25H24N2O2 |
|---|---|
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
5-(2,5-dimethylpyrrol-1-yl)-2-(2-methoxy-4-phenylmethoxyphenyl)pyridine |
InChI |
InChI=1S/C25H24N2O2/c1-18-9-10-19(2)27(18)21-11-14-24(26-16-21)23-13-12-22(15-25(23)28-3)29-17-20-7-5-4-6-8-20/h4-16H,17H2,1-3H3 |
Clave InChI |
VZBJQZBNRJLOEY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(N1C2=CN=C(C=C2)C3=C(C=C(C=C3)OCC4=CC=CC=C4)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


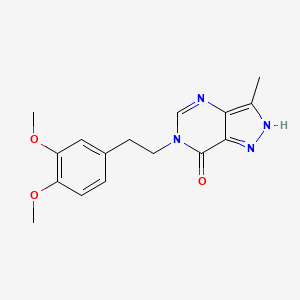
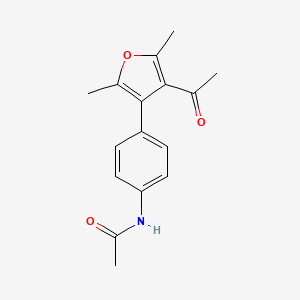
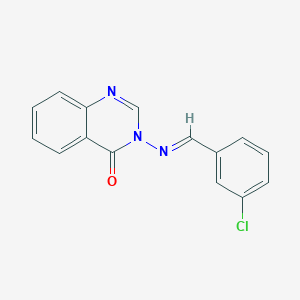
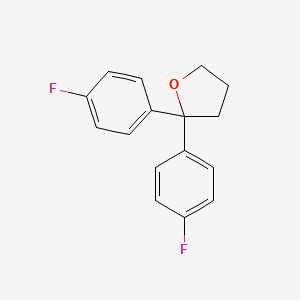
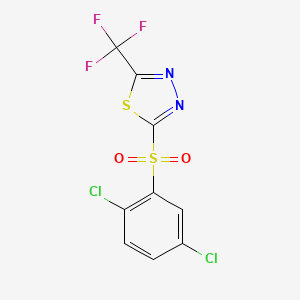
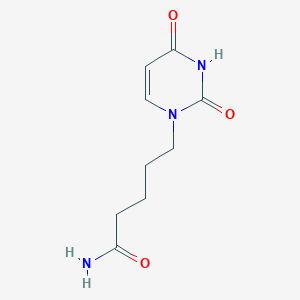
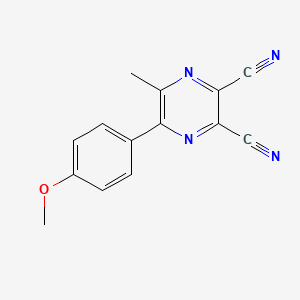

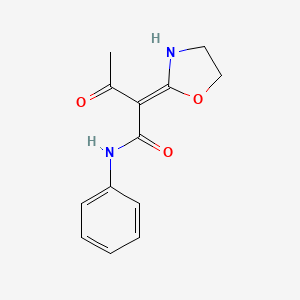
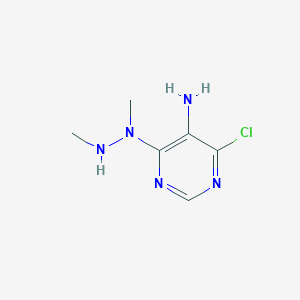
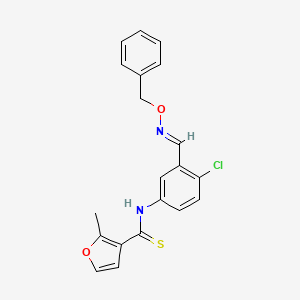
![6-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12909356.png)
